Product packaging for Monothiono TEPP(Cat. No.:CAS No. 645-78-3)

Monothiono TEPP

Cat. No.: B046662
CAS No.: 645-78-3
M. Wt: 306.26 g/mol
InChI Key: QPXWUAQRJLSJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monothiono TEPP (Tetraethyl Monothiopyrophosphate) is a potent and selective organothiophosphate compound of significant interest in biochemical and neuropharmacological research. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), a key enzyme responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in cholinergic overstimulation. Researchers utilize this compound as a valuable tool to model cholinergic dysfunction and to study the pathophysiology of conditions such as organophosphate poisoning. Its application extends to screening and evaluating the efficacy of novel anticholinergic antidotes and reactivators. Furthermore, it serves as a critical standard in analytical chemistry and environmental toxicology for the detection and quantification of organophosphate pesticide residues. This compound is provided as a high-purity grade to ensure reproducibility and reliability in experimental settings, strictly for use in controlled laboratory investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20O6P2S B046662 Monothiono TEPP CAS No. 645-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphinothioyl diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWUAQRJLSJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983063
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-78-3
Record name Pyrophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monothiopyrophosphoric acid, tetraethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O,O-Tetraethyl thiodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Formation Pathways of Monothiono Tepp

Chemical Synthesis Methodologies for Monothiono TEPP

This compound, an organophosphorus compound, can be synthesized through several laboratory methods. These routes involve the controlled reaction of various precursors to introduce the characteristic thiono-pyrophosphate linkage.

Direct Reaction of Tetraethyl Pyrophosphate with Sulfur

One of the primary methods for synthesizing this compound involves the direct reaction of Tetraethyl Pyrophosphate (TEPP) with sulfur. smolecule.comnih.govwikidoc.org This process is conducted in a controlled environment to facilitate the substitution of an oxygen atom with a sulfur atom, yielding the monothionated derivative. smolecule.com This reaction is a fundamental pathway for the creation of organothiophosphates.

Phosphorus Oxychloride-Mediated Synthetic Routes

A synthetic route utilizing phosphorus oxychloride is also employed to produce this compound. smolecule.com This methodology involves the reaction of triethyl phosphate (B84403) with phosphorus oxychloride, followed by the introduction of sulfur-containing compounds. smolecule.com This multi-step process allows for the construction of the pyrophosphate backbone and subsequent thionation.

Controlled Hydrolysis of Phosphorochloridate Precursors

This compound can also be synthesized through the controlled hydrolysis of diethyl phosphorochloridate. smolecule.com This method relies on the careful management of reaction conditions to promote the formation of the pyrophosphate bond from the phosphorochloridate precursor.

Formation of this compound as a Degradation or Transformation Product

Beyond intentional synthesis, this compound can also be formed as a transformation or degradation product from other organophosphorus compounds, most notably the insecticide diazinon (B1670403). apvma.gov.auresearchgate.netinchem.orgjournaljaeri.comwho.intsdiarticle4.com

Chemical Mechanisms of Formation from Organophosphorus Precursors (e.g., Diazinon)

The formation of this compound from precursors like diazinon is a significant concern, as it can occur during manufacturing and storage. apvma.gov.au The chemical mechanism involves the degradation of the parent compound, leading to the formation of highly toxic impurities, including this compound (also referred to as O,S-TEPP). apvma.gov.ausdiarticle4.com The presence of water can facilitate the hydrolysis of diazinon, which can then lead to the formation of pyrophosphate structures like this compound. researchgate.netjournaljaeri.com

Influence of Environmental and Storage Conditions on Transformation

The transformation of organophosphorus pesticides like diazinon into this compound is heavily influenced by environmental and storage conditions. researchgate.netwho.int

Storage Conditions: Studies have shown that the stability of diazinon formulations varies, with some showing significant degradation and formation of this compound over time, particularly at elevated temperatures. researchgate.netjournaljaeri.comsdiarticle4.com For instance, storage at 54°C has been shown to accelerate the degradation of diazinon and the formation of impurities. researchgate.netjournaljaeri.com The type of container used for storage can also play a role; storage in tinned-steel containers, as opposed to inert-lined aluminum ones, has been shown to rapidly increase the formation of this compound. who.int

Environmental Factors: While specific environmental factors directly influencing the formation of this compound from precursors in the wider environment are less detailed in the provided context, general principles of pesticide degradation suggest that factors like temperature, humidity, and the presence of other chemicals can impact transformation rates. nih.govmdpi.comresearchgate.netfrontiersin.org

Characterization of Co-occurring Transformation Products (e.g., Sulfotepp)

This compound is frequently identified alongside other transformation products, particularly in the context of the degradation and synthesis of organophosphate insecticides like diazinon. nih.govsdiarticle4.comnih.gov The most notable co-occurring transformation product is sulfotepp, which often forms under similar conditions. sdiarticle4.comwho.int The presence of these byproducts is a significant consideration in the chemical profile and stability of commercial pesticide formulations.

Research has shown that the storage conditions of diazinon formulations can lead to its conversion into more toxic transformation products, including monothiono-TEPP and sulfotepp. nih.govwho.int In one documented instance, a 60% emulsifiable concentrate of diazinon stored in tin-plated steel containers underwent virtually complete conversion into its transformation products. nih.gov Analysis of this transformed sample confirmed the presence of both sulfotepp and monothiono-TEPP. nih.gov The formation of these impurities is not solely a function of the formulation's age; sulfotepp has been identified as an impurity in various diazinon formulations, likely originating during the synthesis process. who.intbu.edu.eg The Food and Agriculture Organization (FAO) has established specifications for the maximum permissible levels of sulfotepp and monothiono-TEPP in diazinon products. sdiarticle4.comapvma.gov.au

The characterization and quantification of these co-occurring products are primarily achieved through analytical techniques such as gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS). sdiarticle4.comnih.gov Studies have established specific retention times for the identification of these compounds. For example, under specific GLC conditions, the retention times for diazinon, sulfotepp, and monothiono-TEPP were found to be 2.85, 3.46, and 3.62 minutes, respectively. sdiarticle4.com

Investigations into the stability of diazinon formulations under accelerated storage conditions (e.g., 14 days at 54 ± 2°C) have provided insights into the dynamics of these transformation products. sdiarticle4.comresearchgate.net One study observed that while the concentration of diazinon decreased, the levels of its toxic impurities, including sulfotepp and monothiono-TEPP, also changed, though not always in a manner directly correlated with the age of the sample. sdiarticle4.combu.edu.eg In some tested formulations, the initial concentration of monothiono-TEPP was found to be higher than the maximum level defined by the FAO. sdiarticle4.com Similarly, sulfotepp has been detected as a significant impurity in various diazinon formulations, sometimes exceeding permissible limits. sdiarticle4.combu.edu.eg

The table below summarizes analytical data for the characterization of these co-occurring transformation products.

CompoundAnalytical MethodRetention Time (minutes)Reference
DiazinonGLC2.85 sdiarticle4.com
Sulfotepp (S,S-TEPP)GLC3.46 sdiarticle4.com
This compound (O,S-TEPP)GLC3.62 sdiarticle4.com

Biochemical and Molecular Mechanisms of Action

Cholinesterase Inhibition Kinetics and Specificity

The primary target of Monothiono TEPP and other organophosphates is the family of cholinesterase enzymes, which are crucial for the regulation of cholinergic neurotransmission. wikipedia.org The interaction of this compound with these enzymes is characterized by specific kinetic parameters and a degree of selectivity.

Inhibition of Acetylcholinesterase (AChE) by this compound

This compound, like its oxygen analogue TEPP, inhibits acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). guidetopharmacology.orgwikipedia.org This inhibition disrupts the normal function of cholinergic synapses. wikipedia.org The process involves the phosphorylation of a catalytically essential serine residue within the enzyme's active site, rendering the enzyme inactive. guidetopharmacology.orgwikipedia.org

The inhibition of AChE by organophosphates can be quantified by the bimolecular rate constant (kᵢ), which is a measure of the inhibitor's potency. wikipedia.orgwikipedia.org Studies comparing thiono (P=S) organophosphorus compounds, such as this compound, with their oxono (P=O) counterparts reveal that the thiono analogues are generally less potent inhibitors of AChE. wikipedia.org

Analysis has shown that the lower potency of thiono analogues is not primarily due to a slower phosphorylation rate. In fact, the phosphorylation rate constants for oxono and thiono analogues are often within a similar range. wikipedia.org The major difference lies in the initial binding affinity. Thiono compounds exhibit a much lower affinity for the AChE active site, resulting in a significantly higher dissociation constant (Kₐ). wikipedia.org This weaker binding is attributed to differences in the physicochemical properties, such as hydrophobicity and electronic effects, between the P=S and P=O moieties. wikipedia.org

Table 1: Conceptual Comparison of Kinetic Constants for AChE Inhibition by Oxono and Thiono Organophosphates

ParameterOxono Analogue (e.g., TEPP)Thiono Analogue (e.g., this compound)Implication
Dissociation Constant (Kₐ) LowHighLower binding affinity for thiono analogue. wikipedia.org
Phosphorylation Rate (k₂) HighModerately HighPhosphorylation step is efficient for both. wikipedia.org
Bimolecular Rate (kᵢ) Very HighLowerOverall inhibitory potency is less for thiono analogue. wikipedia.org

This table provides a conceptual representation based on general findings for oxono vs. thiono organophosphates and is not based on specific experimental values for this compound.

The active site of AChE is located at the base of a deep and narrow gorge lined with numerous aromatic amino acid residues. alfa-chemistry.com Within this site is a catalytic triad (B1167595) composed of Serine, Histidine, and Glutamate residues, which are essential for the hydrolysis of acetylcholine. guidetopharmacology.org Organophosphate inhibitors like this compound act as substrate analogues and covalently bind to the crucial serine residue in this triad. wikipedia.org

The initial binding of the inhibitor to the active site is influenced by various molecular interactions. The aromatic rings lining the gorge, particularly a tryptophan residue (Trp84), are thought to interact with the inhibitor, guiding it towards the catalytic triad. wikipedia.orgalfa-chemistry.com The lower affinity of thiono-organophosphates like this compound for AChE is likely due to less favorable hydrophobic and electronic interactions between the P=S group and the active site residues compared to the P=O group of their oxono counterparts. wikipedia.org

Interactions with Butyrylcholinesterase (BChE) and Other Esterases

This compound can also interact with butyrylcholinesterase (BChE), another key cholinesterase found in plasma, the liver, and various tissues. guidetopharmacology.orgmdpi.com While AChE is highly specific for acetylcholine, BChE has a broader substrate specificity. mdpi.com The active site gorge of BChE is larger than that of AChE due to differences in some of the amino acid residues lining the gorge. wikipedia.org

This structural difference can lead to variations in inhibitor potency and selectivity. While some organophosphates inhibit both enzymes, the relative sensitivity of AChE and BChE to a specific inhibitor can differ. mpg.de For instance, mutations in the residues at the rim of the BChE active site gorge can significantly alter its binding affinity for various inhibitors. fishersci.fi The larger active site of BChE may accommodate the thiono-group of this compound differently than the more constricted active site of AChE, potentially influencing its inhibitory profile against this enzyme.

Ageing Phenomenon in Cholinesterase Inhibition

The inhibition of cholinesterases by organophosphates such as this compound can become effectively irreversible through a process known as "ageing". nih.govwikipedia.org After the initial phosphorylation of the active site serine, the enzyme-inhibitor conjugate can undergo a subsequent chemical reaction. nih.gov This reaction involves the dealkylation, or cleavage, of one of the alkyl groups attached to the phosphorus atom. wikipedia.org

The dealkylation results in a negatively charged oxygen atom on the phosphorus moiety, which can then form a stabilizing salt bridge with a protonated histidine residue in the enzyme's active site. wikipedia.orgnih.gov This "aged" enzyme-inhibitor complex is extremely stable and is no longer susceptible to reactivation by standard therapeutic agents like oximes. nih.govwikipedia.org The rate of ageing varies depending on the specific organophosphate inhibitor. nih.gov

Cholinergic System Dysregulation at the Physiological Level

The inhibition of AChE and BChE by compounds like this compound has profound effects on the cholinergic system throughout the body. The fundamental consequence of this inhibition is the prevention of acetylcholine breakdown. wikipedia.org This leads to the accumulation of acetylcholine at cholinergic synapses in the central and peripheral nervous systems, as well as at neuromuscular junctions. guidetopharmacology.orgwikipedia.org

This excess acetylcholine results in the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors. wikipedia.orgmassbank.eu The resulting hyperstimulation leads to a state of cholinergic crisis, which disrupts normal physiological processes. wikipedia.org The dysregulation of the cholinergic system underlies the clinical manifestations of organophosphate poisoning, affecting the parasympathetic nerves, neuromuscular control, and central nervous system functions. massbank.eu Chronic dysregulation of cholinergic signaling is also implicated in the progression of neurodegenerative diseases and cognitive impairments. nih.govuni.luwikipedia.org

Accumulation of Acetylcholine at Synaptic Clefts

The principal toxic effect of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. wikipedia.orgfishersci.at AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetate, a process essential for terminating the signal at cholinergic synapses. wikipedia.orgmims.com These synapses are prevalent in the central nervous system, autonomic ganglia, and neuromuscular junctions. wikipedia.orgciteab.com

This compound acts as an irreversible inhibitor of AChE. The phosphorus atom in the this compound molecule is electrophilic and is attracted to the serine hydroxyl group within the active site of the AChE enzyme. fishersci.atwikipedia.org This interaction leads to the formation of a stable, phosphorylated enzyme that is no longer capable of binding and hydrolyzing acetylcholine. wikipedia.org

This irreversible inhibition prevents the breakdown of acetylcholine in the synaptic cleft. wikipedia.org Consequently, acetylcholine accumulates to excessive levels, leading to a state of continuous and unregulated stimulation of the postsynaptic receptors. wikipedia.orgwikipedia.org This accumulation is the direct cause of the subsequent overstimulation of cholinergic pathways. nih.gov

Overstimulation of Cholinergic Receptors and Subsequent Biological Responses

The excessive accumulation of acetylcholine in the synaptic cleft results in the persistent stimulation of both major types of cholinergic receptors: muscarinic and nicotinic receptors. wikipedia.orgguidetopharmacology.org These receptors are widely distributed throughout the body, and their overstimulation leads to a wide array of biological responses, collectively known as a cholinergic crisis. wikipedia.orgwikipedia.org

Muscarinic Receptor Overstimulation: Activation of muscarinic receptors, located on effector organs of the parasympathetic nervous system, leads to symptoms such as:

Increased secretions (salivation, lacrimation, bronchorrhea) guidetopharmacology.orgwikipedia.orgfishersci.ca

Bronchoconstriction and wheezing guidetopharmacology.orgfishersci.ca

Miosis (constricted pupils) and blurred vision guidetopharmacology.orgwikipedia.org

Gastrointestinal distress, including cramps, vomiting, and diarrhea guidetopharmacology.orgwikipedia.org

Bradycardia (slowed heart rate) and hypotension guidetopharmacology.org

Nicotinic Receptor Overstimulation: Activation of nicotinic receptors, found at the neuromuscular junction, autonomic ganglia, and in the central nervous system, results in:

Initial muscle fasciculations (twitching) followed by weakness and flaccid paralysis wikipedia.orgguidetopharmacology.org

Tachycardia (rapid heart rate) and hypertension due to stimulation of sympathetic ganglia wikipedia.orgguidetopharmacology.org

Central nervous system effects including restlessness, seizures, and potentially coma and respiratory depression guidetopharmacology.orgfishersci.ca

The dual and often opposing effects on the cardiovascular system (bradycardia from muscarinic stimulation, tachycardia from nicotinic stimulation) contribute to the complexity of the resulting toxidrome. wikipedia.org Ultimately, the persistent depolarization of receptors, particularly at the neuromuscular junction, leads to a loss of muscle response and can result in respiratory failure. wikipedia.orgwikipedia.org

Table 1: Effects of Cholinergic Receptor Overstimulation

Receptor Type Location Effects of Overstimulation
Muscarinic Parasympathetic effector organs (glands, smooth muscle, heart) Increased secretions, bronchoconstriction, miosis, gastrointestinal hypermotility, bradycardia, hypotension. guidetopharmacology.orgfishersci.ca

| Nicotinic | Neuromuscular junctions, autonomic ganglia, CNS | Muscle fasciculations progressing to paralysis, tachycardia, hypertension, CNS effects (e.g., seizures). wikipedia.orgguidetopharmacology.org |

Broader Biochemical Pathway Perturbations

Beyond the primary mechanism of acetylcholinesterase inhibition, exposure to organophosphorus compounds like this compound can lead to wider biochemical disturbances. These are often secondary to the initial cholinergic crisis or may involve direct interactions with other cellular components.

Non-Cholinesterase Enzyme Interactions and Their Biological Implications

While AChE is the primary target, some organophosphates are known to interact with other esterases. A significant example is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum of neurons. wikipedia.orgwikipedia.org Inhibition and subsequent "aging" (a conformational change) of NTE by certain organophosphates can lead to a condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN). wikidoc.org This is a paralyzing disorder characterized by the degeneration of long axons in the peripheral and central nervous systems that appears weeks after exposure. wikipedia.org

Compounds known to cause OPIDN include mipafox (B20552) and certain isomers of tri-ortho-cresyl phosphate (B84403) (TOCP). wikipedia.orgwikidoc.org Conversely, some non-neuropathic organophosphates and other inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) can inhibit NTE without causing the "aging" step, and may even offer protection against OPIDN-inducing compounds. wikidoc.org

This compound has been identified as a highly toxic impurity in some commercial formulations of the insecticide diazinon (B1670403). nih.gov While these formulations have been associated with high toxicity, direct scientific evidence specifically linking this compound to the inhibition of NTE or the development of OPIDN is not firmly established in available literature. The potential for such interactions exists due to its classification as an organophosphate, but it remains an area requiring further specific investigation.

Cellular and Subcellular Responses to this compound Exposure

The intense physiological and metabolic stress induced by organophosphate poisoning can trigger significant cellular and subcellular responses, primarily driven by oxidative stress. guidetopharmacology.orgfishersci.ie

Oxidative Stress: Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. guidetopharmacology.org The hyper-stimulation of cholinergic receptors is thought to contribute to a massive influx of calcium into cells and an over-activation of metabolic pathways, leading to increased ROS production, particularly within the mitochondria. wikipedia.org This can overwhelm the cell's natural antioxidant defenses, such as glutathione (B108866) and antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase). fishersci.ie The resulting excess of free radicals can cause widespread damage to critical cellular components:

Lipid Peroxidation: Damage to lipids in cell membranes, compromising their integrity and function.

Protein Oxidation: Alteration of protein structure and function, including enzymes and structural proteins.

DNA Damage: Oxidative damage to nucleic acids, which can lead to mutations or trigger cell death pathways. guidetopharmacology.org

Mitochondrial Dysfunction: Mitochondria are both a source and a target of oxidative stress. wikipedia.orgiiab.me Exposure to toxins that induce oxidative stress can lead to:

Damage to the mitochondrial electron transport chain. fishersci.ca

A decrease in the mitochondrial membrane potential. fishersci.ca

Impaired ATP synthesis, depriving the cell of energy. wikipedia.org

Release of pro-apoptotic factors that can initiate programmed cell death. iiab.me

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 69529
Acetylcholine 187
Sulfotep (B93140) 19395
Diazinon 3017
Paraoxon 9395
Mipafox 9738
Phenylmethylsulfonyl fluoride (PMSF) 4784
Tri-ortho-cresyl phosphate (TOCP) 6527
Diisopropylfluorophosphate (DFP) 5936

Environmental Fate, Degradation, and Remediation Research

Environmental Degradation Mechanisms of Monothiono TEPP

The breakdown of this compound in the environment occurs through both non-biological (abiotic) and biological (biotic) processes. mdpi.comnavy.milnih.gov

Abiotic transformation involves the degradation of a substance without the involvement of living organisms. navy.mil For this compound, these processes primarily include hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of organophosphorus compounds like this compound is a significant degradation pathway in aqueous environments. chemicalbook.com The process involves the cleavage of the phosphorus-sulfur bond, which can lead to the formation of reactive intermediates. smolecule.com These intermediates can then further react with other molecules in the environment. smolecule.com

Theoretical studies on the hydrolysis of similar phosphate (B84403) esters suggest that the process can proceed through different pathways, with the favorability of each pathway being influenced by environmental factors such as the dielectric constant of the solvent (e.g., water). nih.gov For instance, high dielectric solvents can lower the activation energy for certain hydrolytic pathways. nih.gov The hydrolysis of this compound results in the formation of by-products such as diethyl phosphate. smolecule.com

Table 1: Key Aspects of this compound Hydrolysis

FeatureDescription
Primary Mechanism Cleavage of the phosphorus-sulfur bond by water. smolecule.com
Key By-product Diethyl phosphate. smolecule.com
Influencing Factors Solvent dielectric constant. nih.gov

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. mdpi.comnih.gov While specific studies on the photolytic degradation of this compound are not extensively detailed in the provided search results, research on similar compounds indicates that photolysis can be an important environmental fate process. mdpi.com The rate and products of photolytic degradation are dependent on factors such as the wavelength of light and the presence of other substances in the environment that can act as photosensitizers. mdpi.com

Biotic transformation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. researchgate.net This process is a crucial mechanism for the removal of organophosphorus compounds from the environment. nih.govmdpi.comnih.gov

Research has identified various microorganisms capable of degrading complex organic compounds, including pesticides. nih.gov While specific microbial species that degrade this compound are not explicitly named in the search results, the literature indicates that bacteria and fungi are the primary groups of microorganisms involved in the biodegradation of a wide range of pollutants. researchgate.net Genera such as Pseudomonas, Bacillus, Aspergillus, and Fusarium have been reported to be involved in the biodegradation of other complex organic polymers and pesticides. nih.govnih.govfrontiersin.org It is plausible that similar microbial communities could be involved in the degradation of this compound.

Table 2: Microbial Genera with Potential for Organophosphate Degradation

Microbial GroupGenera
Bacteria Pseudomonas, Bacillus, Rhodococcus researchgate.netnih.gov
Fungi Aspergillus, Fusarium, Penicillium nih.gov

The biodegradation of complex organic molecules by microorganisms is facilitated by specific enzyme systems. mdpi.comscispace.comnih.govnih.gov These enzymes catalyze reactions that break down the parent compound into smaller, less toxic molecules. nih.govnih.govresearchgate.netmdpi.com For organophosphorus compounds, key enzymes often include hydrolases, which are involved in the initial cleavage of the molecule. mdpi.com

The metabolic pathways for the degradation of xenobiotics like this compound typically involve a series of enzymatic reactions. nih.govopenstax.org The initial steps often involve the transformation of the parent compound into intermediates that can then enter central metabolic pathways of the microorganism. nih.gov While the specific metabolic pathway for this compound has not been fully elucidated in the provided results, the general principles of microbial metabolism of aromatic and organophosphorus compounds suggest that the pathway would involve initial hydrolysis followed by further breakdown of the resulting products.

Biotic Transformation and Biodegradation by Microorganisms

Environmental Transport and Persistence Studies

Understanding how this compound moves through and persists in the environment is essential for assessing its potential impact. While direct research on this compound is limited, studies on its parent compound, diazinon (B1670403), and related organophosphates provide valuable insights.

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its solubility and its tendency to adsorb to soil particles. reachonline.eu

Soil: Specific studies detailing the mobility of this compound in soil are not readily available. However, the mobility of organophosphorus pesticides is often linked to the soil's organic matter content. inchem.org For instance, the parent compound diazinon has a median organic carbon-water (B12546825) partition coefficient (Koc) of 500, indicating moderate mobility in soil. inchem.org Another toxic impurity found alongside this compound, sulfotep (B93140), has an estimated Koc of 3,500, suggesting it has only slight mobility and is likely to bind strongly to soil particles. nih.gov Given its structural similarity, this compound may also exhibit limited mobility, binding to organic matter in soil and sediment, which would reduce its potential to leach into groundwater.

Water and Sediment: When released into aquatic systems, organophosphates with low to moderate mobility tend to adsorb to suspended solids and sediment. nih.gov This is the expected behavior for sulfotep. nih.gov By extension, this compound released into water bodies would likely partition from the water column to the sediment, where it could accumulate.

Table 1: Comparative Soil Adsorption Coefficients (Koc) of Related Compounds This table provides context for the potential mobility of this compound based on related organophosphates. A higher Koc value indicates stronger adsorption to soil and lower mobility.

CompoundKoc ValueImplied MobilitySource
Diazinon (parent compound)~500Moderate inchem.org
Sulfotep (related impurity)~3,500 (estimated)Slight nih.gov
This compound Data not available Likely low to slight Inference

Environmental persistence refers to the length of time a contaminant remains in the environment. geoscienceworld.org This is often expressed as a half-life, the time it takes for 50% of the initial amount to degrade. ca.gov

Direct data on the environmental half-life of this compound is not available in the reviewed literature. However, its persistence can be inferred from the behavior of related compounds and general principles of organophosphate chemistry.

Hydrolysis: The primary degradation pathway for many organophosphates in water is hydrolysis, the breakdown of the compound by reaction with water. geoscienceworld.org The rate of hydrolysis is highly dependent on pH and temperature. epa.gov For example, Tetraethyl pyrophosphate (TEPP), a structurally similar compound, hydrolyzes relatively quickly in water, with a half-life of 6.8 hours at 25°C. chemicalbook.com In contrast, the parent compound diazinon can be much more persistent, with a reported half-life of 39 days in river water at summer temperatures. epa.gov Some related compounds, like sulfotep, are noted to be resistant to hydrolysis under certain conditions. sdiarticle4.com this compound can hydrolyze to produce by-products such as diethyl phosphate. smolecule.com

Environmental Remediation Strategies for Contamination

Due to the high toxicity of this compound, effective remediation strategies are necessary for contaminated sites. These strategies can be broadly categorized as chemical/physical technologies and bioremediation.

These methods use chemical reactions or physical processes to destroy, separate, or contain contaminants. frtr.gov

Chemical Treatment:

Hydrolysis: Alkaline hydrolysis is a common method for decontaminating organophosphates. Treatment with a solution of sodium hydroxide (B78521) (NaOH) in a solvent like ethanol (B145695) can effectively break down these compounds. epa.gov This process would likely be effective for this compound, breaking it down into less toxic phosphate products. chemicalbook.com

Advanced Oxidation Processes (AOPs): Technologies like UV/H₂O₂ and sono-Fenton processes have been shown to effectively degrade diazinon in water. researchgate.netresearchgate.net These methods generate highly reactive hydroxyl radicals that can break down complex organic molecules. While not tested specifically on this compound, AOPs are designed to achieve complete mineralization of organic pollutants and would likely be effective in its destruction. researchgate.net

Physical Treatment:

Adsorption: Contaminated liquids can be treated by passing them through adsorbent materials that bind the pollutant. This separates the contaminant from the water.

Excavation and Soil Washing: For contaminated soil, a common approach is excavation followed by off-site disposal or treatment. lonestarhazmat.com Soil washing is an ex-situ technique where the excavated soil is treated with a liquid solution, sometimes containing chelating agents or surfactants, to extract the contaminants. frtr.govnih.gov The resulting liquid then requires further treatment.

Immobilization: This technique involves adding materials to the soil that bind the contaminants, reducing their mobility and bioavailability. mdpi.com While not specifically documented for this compound, this is a general strategy for metal and some organic contaminants.

Bioremediation utilizes microorganisms or their enzymes to break down pollutants into non-toxic substances. lonestarhazmat.comnih.gov It is considered an effective and environmentally friendly approach for organophosphate contamination. nih.gov

Microbial Degradation: Numerous studies have demonstrated the ability of soil bacteria and fungi to degrade organophosphorus pesticides. nih.govnih.gov

Efficacy: Strains from genera such as Pseudomonas, Serratia, Aspergillus, and Agrobacterium have been shown to effectively degrade diazinon, often using it as a source of carbon or phosphorus. nih.govresearchgate.net The degradation of diazinon proceeds through metabolites like diazoxon (B46664) and oxypyrimidine, which are then further broken down. scispace.com While this compound is not explicitly mentioned as a target in these studies, the metabolic versatility of these microorganisms suggests they could also degrade this related toxic byproduct.

Approaches: Bioremediation can be applied in situ (in place) by stimulating the native microbial population (biostimulation) or ex situ in controlled systems like biopiles. nih.gov

Enzymatic Degradation: This approach involves using isolated enzymes to detoxify contaminants. nih.gov

Efficacy: Organophosphate-hydrolyzing enzymes, such as organophosphate hydrolase (OPH) and phosphotriesterases (PTEs), have been identified and show broad activity against a range of pesticides and nerve agents. nih.govbiotechrep.ir These enzymes catalyze the hydrolysis of the phosphorus ester bonds, which is the key step in detoxification. biotechrep.ir The use of cell-free enzyme systems is an area of active research to avoid the release of genetically modified organisms into the environment. nih.gov This enzymatic approach holds promise for the targeted detoxification of highly toxic compounds like this compound.

Advanced Toxicological Investigations and Mechanistic Insights

Neurotoxicological Mechanisms and Research

The neurotoxicity of Monothiono TEPP is the most extensively studied aspect of its toxicology, stemming from its powerful anticholinesterase activity. smolecule.comsdiarticle4.com This action disrupts the normal function of the nervous system, leading to a cascade of toxic effects.

Elucidation of Central Nervous System Effects and Pathways

The primary mechanism of this compound's action on the central nervous system (CNS) is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). wikipedia.org AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. wikipedia.orgopcw.org By phosphorylating a serine residue in the active site of AChE, this compound permanently inactivates the enzyme. wikipedia.org

This inactivation leads to the accumulation of ACh in the synapses, resulting in continuous and excessive stimulation of cholinergic receptors within the CNS. smolecule.comwikipedia.orgopcw.org The consequences of this cholinergic overstimulation include a range of neurological symptoms. While specific studies detailing the exact CNS pathways affected solely by this compound are limited, the general effects of potent organophosphates on the CNS are well-documented and include symptoms such as ataxia (lack of voluntary coordination of muscle movements) and convulsions. nih.gov The continuous activation of acetylcholine receptors disrupts normal neurotransmission, leading to these severe central effects. wikipedia.org

Peripheral Nervous System Manifestations of Toxicity

Similar to its effects on the CNS, this compound's toxicity in the peripheral nervous system (PNS) is a direct result of acetylcholinesterase inhibition. wikipedia.orgnih.gov The accumulation of acetylcholine at neuromuscular junctions and other peripheral cholinergic synapses leads to overstimulation of both muscarinic and nicotinic receptors. opcw.orgnih.gov

This results in a variety of peripheral nervous system manifestations. mayoclinic.orgwww.nhs.uk The symptoms of peripheral neuropathy, which is damage to the nerves outside of the brain and spinal cord, can include numbness, tingling, burning sensations, and muscle weakness. mayoclinic.orgwww.nhs.ukmdandersonhospiten.es In cases of organophosphate poisoning, these symptoms can progress to muscle fasciculations (involuntary muscle twitching), cramps, and eventually paralysis. smolecule.com The damage can affect a single nerve (mononeuropathy) or multiple nerves. mayoclinic.orgwww.nhs.ukclevelandclinic.orgneuromodulation.com The overstimulation of muscarinic receptors contributes to symptoms like excessive salivation and sweating, while nicotinic receptor overactivation at the neuromuscular junction leads to muscle weakness and paralysis. opcw.org

Role of this compound as a Neurotoxic Impurity

Several incidents of severe poisoning have been linked to diazinon (B1670403) formulations that contained significant amounts of this compound. inchem.orgnih.govepa.gov Research has shown that this compound is a far more potent cholinesterase inhibitor than diazinon itself. sdiarticle4.comepa.gov One study reported its cholinesterase inhibition activity to be approximately 14,000 times higher than that of diazinon. sdiarticle4.com This means that even small quantities of this impurity can be responsible for the majority of the toxic effects observed. who.int The presence of diazinon can also potentiate the toxicity of this compound by competing for metabolic disposal pathways, effectively slowing the detoxification of the more toxic impurity. who.int

CompoundRelative Toxicity/PotencyReference
DiazinonBaseline sdiarticle4.com
This compound~14,000 times more potent AChE inhibitor than Diazinon sdiarticle4.com
Sulfotep (B93140) (another Diazinon impurity)60-80 times more toxic than Diazinon (in rats) who.int

Systemic Organ Toxicity and Pathophysiology Research

While the primary target of this compound is the nervous system, the systemic consequences of severe poisoning can lead to toxicity in other vital organs.

Hepatic and Renal System Impacts

Specific research focusing directly on the hepatic and renal toxicity of pure this compound is not extensively available in the reviewed literature. However, the liver is the primary site for the metabolism of many xenobiotics, including organophosphates. nih.govxiahepublishing.com In the context of diazinon, which can contain this compound, hepatotoxicity has been noted. researchgate.net It is known that the liver plays a crucial role in metabolizing toxic substances, and high concentrations of toxicants can lead to liver injury. nih.goveasl.eu

Similarly, the kidneys are responsible for filtering waste products and foreign substances from the blood. myeloma.org Damage to the kidneys can occur when they are exposed to high levels of toxins. nih.govrevistanefrologia.com While some studies have investigated the renal effects of other chemicals, detailed pathophysiological studies on the direct impact of this compound on renal tissues are scarce. scirp.orgnih.gov

Cardiotoxicity Studies

The systemic effects of this compound poisoning can extend to the cardiovascular system. Research has indicated that the profound overstimulation of cholinergic pathways caused by potent acetylcholinesterase inhibitors like this compound can lead to cardiac arrest. smolecule.com The accumulation of acetylcholine can significantly affect heart rate and blood pressure, potentially leading to life-threatening cardiac events. wikipedia.org However, dedicated cardiotoxicity studies that detail the specific pathophysiological mechanisms of this compound on cardiac tissue are limited. General studies on the cardiotoxicity of other compounds show effects can range from changes in heart muscle function to arrhythmias, but these have not been specifically linked to this compound in the available research. nih.govnih.govmdpi.com

Other Organ System Pathologies and Research Methodologies

While the primary toxic action of organophosphates (OPs) like this compound is the inhibition of acetylcholinesterase (AChE) within the nervous system, exposure can lead to pathologies in multiple organ systems. mdpi.com Severe poisoning incidents, such as those documented from exposure to diazinon transformation products including this compound, often result in acute toxicity that can escalate to multiple organ dysfunction syndrome (MODS). researchgate.nettandfonline.comclevelandclinic.org The systemic crisis stems from the initial overstimulation of cholinergic pathways, but the resulting widespread inflammation and decreased blood flow can damage various organs. clevelandclinic.org Research indicates that OP exposure may disrupt the hepatic, pulmonary, reproductive, and endocrine systems. mdpi.com In cases of fatal animal poisonings involving diazinon that had degraded into more toxic compounds like this compound and sulfotep, rapid death occurred, suggesting overwhelming systemic failure. researchgate.net

The investigation of these toxic effects employs a range of research methodologies. A standard approach involves a tiered evaluation using in silico, in vitro, and in vivo models to assess the biological and toxicological effects of chemical substances. jt-science.com In silico methods use computer simulations for initial toxicity prediction. jt-science.com In vitro assessments utilize bacteria or cultured cells to analyze effects at a cellular level, while in vivo studies on whole living organisms are conducted to understand the compound's behavior in a complete biological system. jt-science.comvivotecnia.com For organophosphates specifically, methodologies often focus on quantifying the inhibition of AChE and butyrylcholinesterase (BuChE) as a primary indicator of toxic action. oup.com

Methodological Advances in Toxicological Assessment

Development and Application of In Vitro and In Vivo Models

The toxicological assessment of organophosphates has been advanced by the development of sophisticated in vitro and in vivo models that allow for detailed mechanistic studies. researchgate.netfrontiersin.org These models are crucial for understanding cellular responses and extrapolating potential effects in humans without direct testing. mdpi.comvivotecnia.com

In Vitro Models In vitro systems provide controlled environments for exposing specific cell types to toxicants and measuring their direct biological effects. researchgate.net These models range from simple bacterial assays to complex mammalian cell cultures. jt-science.com For organophosphate research, various cell and tissue culture models representing components of the central nervous system (CNS) are employed to study neurotoxic effects like esterase inhibition and impacts on neurite extension. researchgate.net Both cancer cell lines (e.g., SH-SY5Y neuroblastoma, HepG2 hepatocellular carcinoma) and primary cells derived from healthy donors or animal models are used. mdpi.com While cancer cell lines are robust and easy to culture, primary cells offer a more physiologically relevant model. mdpi.com These systems are used to assess a range of endpoints including cytotoxicity, oxidative stress, and DNA damage. mdpi.com

In Vivo Models In vivo studies are essential for evaluating a compound's effects within a whole, living organism, providing data that cannot be obtained from isolated cell systems. vivotecnia.com These studies help establish cause-and-effect relationships between OP exposure and adverse outcomes. frontiersin.org Standardized studies for toxicological assessment are often conducted in rodent models (rats, mice) and rabbits. unl.edu The rabbit, in particular, is considered a valuable model for neurodevelopmental studies due to the higher similarity of its brain development to that of humans compared to rodents. frontiersin.org In vivo research on OPs has been used to investigate conditions such as organophosphate ester-induced delayed neuropathy (OPIDN) and cognitive deficits following repeated low-level exposures. frontiersin.org The nematode Caenorhabditis elegans also serves as a useful alternative in vivo model for preclinical toxicity assessment. nih.gov Incidents of livestock poisoning from diazinon that had degraded to this compound have provided real-world in vivo data on its high toxicity in mammals like sheep. researchgate.net

Table 1: Examples of In Vitro and In Vivo Models in Organophosphate Toxicology

Model Type Specific Model Application in OP Research Key Findings/Endpoints Citations
In Vitro Neuronal & Glial Cell Cultures Studying direct neurotoxic effects Esterase inhibition, neurite extension, biochemical changes researchgate.net
SH-SY5Y (Human Neuroblastoma) Investigating neurotoxicity mechanisms Cytotoxicity, changes in gene/protein expression mdpi.com
HepG2 (Human Hepatocellular Carcinoma) Assessing hepatotoxicity Cell viability, oxidative stress mdpi.com
In Vivo Rat Models Modeling occupational exposure Cognitive deficits, AChE inhibition in brain regions frontiersin.org
Rabbit Models Evaluating neurodevelopmental toxicity Neurobehavioral and neuropathological assessments frontiersin.org
C. elegans (Nematode) Preclinical toxicity screening Survival, development, locomotion, ROS levels nih.gov

Utilization of 3D Organoid Systems for Toxicological Studies

A significant advancement in toxicological assessment is the move from traditional two-dimensional (2D) cell cultures to three-dimensional (3D) systems like spheroids and organoids. mdpi.comresearchgate.net These 3D models more accurately replicate the cell's microenvironment and the complex cell-cell interactions found in vivo, offering a more physiologically relevant platform for toxicity studies. mdpi.comresearchgate.net

For neurotoxicity research related to organophosphates, scientists have developed dynamic 3D brain microphysiological systems (BMPS), also known as "brain-on-a-chip" platforms. nih.govresearchgate.net These models are a significant step up from conventional organoid cultures. researchgate.net A typical 3D brain model incorporates multiple cell types, such as neurons, astrocytes, microglia, and endothelial cells, co-cultured within an extracellular matrix. nih.govresearchgate.net Some advanced platforms feature a functional blood-brain barrier (BBB) mimic, allowing for studies on whether a compound can penetrate this critical barrier to exert its toxic effects. nih.govplos.org These systems have been successfully used to screen the toxicity of OPs like chlorpyrifos, parathion, and malathion, demonstrating that the compounds can penetrate the model BBB and inhibit AChE activity in a concentration-dependent manner. nih.govplos.org The data on cell viability and AChE inhibition gathered from these 3D models has shown a correlation with available in vivo data, highlighting their potential as a cost-effective alternative to animal testing. researchgate.net

Table 2: Application of 3D Models in Organophosphate Toxicity Screening

3D Model System Key Features Application Measured Endpoints Citations
3D Brain Neurospheres Spheroid culture of brain cells Investigating neurotoxicity of OPs Cell viability, neurite outgrowth mdpi.com
3D Brain Microphysiological System (BMPS) / "Brain-on-a-Chip" Tetra-culture (neurons, microglia, astrocytes, endothelial cells); functional blood-brain barrier (BBB) mimic; dynamic flow Screening neurotoxicity of various OPs BBB penetration, AChE inhibition, cell viability, residual OP concentration nih.govresearchgate.netplos.org

Identification and Validation of Biochemical Biomarkers of Exposure and Effect

Biochemical biomarkers are critical tools in toxicology for quantifying exposure to a chemical and for detecting early biological effects, often before the onset of clinical illness. aaem.plnih.gov They are broadly categorized as biomarkers of exposure and biomarkers of effect. mdpi.com

Biomarkers of Exposure These markers confirm that a substance has been absorbed into the body. aaem.pl They typically involve measuring the chemical itself or its metabolites in biological samples like urine, blood, or hair. aaem.pl For organophosphates, the most commonly measured biomarkers of exposure are the dialkyl phosphate (B84403) (DAP) metabolites, which are excreted in urine. mdpi.com The detection of specific DAPs (e.g., diethylphosphate, dimethylphosphate) provides a non-invasive way to assess recent exposure. mdpi.comnih.gov Researchers have also explored measuring OP metabolites in meconium as a potential dosimeter for prenatal exposure. nih.gov

Biomarkers of Effect These markers indicate a measurable biochemical or cellular alteration within an organism resulting from exposure. ugr.es The most specific and widely validated biomarker of effect for organophosphates, including this compound, is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BuChE) in plasma. aaem.plnih.govugr.es Since neuronal AChE is not easily sampled, blood AChE and BuChE levels serve as reliable surrogates. aaem.pl A significant depression in the activity of these enzymes is a clear indicator of an OP-related biological effect and serves as an early warning of exposure. aaem.plnih.gov

Other biomarkers of effect have been investigated to provide a more comprehensive picture of OP toxicity. These include markers of genotoxicity, such as chromosomal aberrations and micronuclei in peripheral blood lymphocytes, which indicate DNA damage. aaem.plaaem.pl Additionally, markers of oxidative stress and changes in the levels of immune-modulating cytokines (e.g., IL-6, TNF-α) are being studied to understand the broader systemic impacts of pesticide exposure. mdpi.commdpi.com

Table 3: Key Biochemical Biomarkers for Organophosphate Assessment

Biomarker Category Biomarker Biological Matrix Significance Citations
Biomarker of Exposure Dialkyl Phosphate (DAP) Metabolites Urine Indicates recent, cumulative exposure to various OPs. mdpi.comnih.gov
Parent Compound / Metabolites Meconium Potential indicator of prenatal exposure. nih.gov
Biomarker of Effect Acetylcholinesterase (AChE) Inhibition Red Blood Cells, Brain Specific and validated indicator of OP toxicodynamic effect. aaem.plnih.govugr.es
Butyrylcholinesterase (BuChE) Inhibition Plasma/Serum Sensitive, though less specific, indicator of OP exposure. aaem.plnih.gov
Chromosomal Aberrations / Micronuclei Blood Lymphocytes Indicates DNA damage and potential genotoxic effects. aaem.plaaem.pl
Oxidative Stress Markers (e.g., MDA) Blood, Tissues Measures cellular damage from reactive oxygen species. mdpi.com

Analytical Chemistry Methodologies for Monothiono Tepp

Development of Detection and Quantification Techniques

The development of robust analytical methods is fundamental for the surveillance of Monothiono TEPP. These methods are designed to isolate the compound from complex matrices, identify it unequivocally, and measure its concentration accurately, often at trace levels.

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of organophosphate compounds like this compound. nih.gov The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the analyte's volatility and thermal stability, as well as the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govmdpi.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a molecular fingerprint for identification and quantification. mdpi.com

For impurity analysis, such as determining this compound (often referred to as sulfotep) in pesticide formulations like chlorpyrifos, GC with a flame ionization detector (GC-FID) is a validated approach. fao.orgnih.gov However, for confirmation, especially in complex matrices where interferences may be present, coupling GC with a mass spectrometry detector (GC-MSD) is recommended. fao.org The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly advantageous for analyzing less volatile or thermally labile compounds, including the degradation products and metabolites of this compound. nih.gov This technique separates compounds in a liquid mobile phase before they are ionized and analyzed by tandem mass spectrometry. researchgate.net LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting trace levels of contaminants in complex biological and environmental samples. nih.govmdpi.com For instance, ultrafast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) has been successfully developed and validated for detecting organophosphate metabolites, such as dialkyl phosphates (DAPs), in human urine. mdpi.comnih.gov This approach is directly applicable to monitoring exposure to parent compounds like this compound.

Table 1: Overview of Chromatographic Techniques for this compound and Related Compounds
TechniqueTypical ApplicationDetectorKey AdvantagesReference
GC-FIDQuantification of sulfotep (B93140) impurity in pesticide formulationsFlame Ionization DetectorRobust, good for routine QC fao.orgnih.gov
GC-MSConfirmation of sulfotep identity, analysis of volatile compoundsMass SpectrometerHigh specificity, structural confirmation fao.orgnih.gov
LC-MS/MSAnalysis of degradation products (e.g., DAPs) in biological matricesTandem Mass SpectrometerHigh sensitivity and selectivity for non-volatile compounds nih.govmdpi.com
UFLC-MS/MSRapid screening of metabolites in urineTandem Mass SpectrometerReduced analysis time, high throughput nih.govresearchgate.net

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and purity verification of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P. For this compound, ³¹P NMR would be particularly informative, yielding characteristic chemical shifts for the different phosphorus environments in the pyrophosphate backbone. ¹H and ¹³C NMR would confirm the structure of the ethyl groups and their attachment to the phosphate (B84403) oxygen atoms. These techniques are critical for unequivocally identifying the compound and distinguishing it from isomers or related structures. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific bonds, such as P=S, P-O-P (pyrophosphate bridge), and P-O-C (ethyl ester). These spectral fingerprints are valuable for confirming the presence of key functional groups and for assessing the purity of a sample by detecting the presence of impurities with different functional groups (e.g., a P=O band from an oxygen-containing impurity). nih.gov

Impurity Profiling and Monitoring in Formulations and Environmental Samples

The analysis of this compound often occurs in the context of it being an impurity in other products or as a contaminant that degrades in the environment.

This compound (sulfotep) is recognized as a significant impurity in certain organophosphate insecticides, such as chlorpyrifos. Regulatory specifications often mandate strict limits on its concentration. Validated analytical methods, primarily based on gas chromatography, have been established for its routine determination in commercial formulations. fao.orgnih.gov These methods involve extracting the analytes from the product matrix, followed by GC-FID analysis for quantification using an external standard. fao.orgnih.gov The reliability of these methods is ensured through rigorous validation of parameters like precision, accuracy, and linearity. fao.org

Table 2: Example GC-FID Method Parameters for Sulfotep Impurity Analysis
ParameterConditionReference
InstrumentationGas Chromatograph with FID nih.gov
ColumnHP-1 megabore fao.org
Sample PreparationSonication with acetone nih.gov
Injection ModeSplitless fao.org
QuantificationExternal standard calculation based on peak area fao.orgnih.gov

When this compound is released into the environment or metabolized, it breaks down into smaller, more polar compounds. Key degradation products of many organothiophosphates are dialkyl phosphates (DAPs), such as Diethyl thiophosphate (DETP). Monitoring these metabolites in biological matrices like urine serves as a biomarker for human exposure. mdpi.comnih.gov

Sensitive methods using UFLC-MS/MS have been developed to detect a panel of DAPs, including DETP, in urine. mdpi.comnih.gov Sample preparation typically involves a liquid-liquid extraction (LLE) to isolate the metabolites from the complex urine matrix before analysis. mdpi.com The high sensitivity of this technique allows for the detection of metabolites at ng/mL levels, making it a valuable tool for biomonitoring studies. nih.govresearchgate.net

Validation and Standardization of Analytical Methods

To ensure that analytical results are reliable and fit for their intended purpose, the methods used must be thoroughly validated. mdpi.com Validation is a requirement for methods used in regulatory compliance, quality control, and accredited testing. Key performance parameters are assessed according to international guidelines.

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. In MS-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions. researchgate.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically demonstrated by a correlation coefficient (r²) value greater than 0.99 for a calibration curve. nih.govmdpi.com

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). fao.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be measured with acceptable precision and accuracy. nih.govnih.gov

Table 3: Summary of Validation Parameters from Published Methods for Sulfotep and Related Metabolites
ParameterAnalyte/MatrixMethodResultReference
Linearity (r²)SulfotepGC-FID0.998 fao.org
Accuracy (Recovery)Sulfotep in formulationGC-FIDAverage 102.5% (range 70-120%) fao.org
Accuracy (Recovery)DAP metabolites in urineUFLC-MS/MS93% - 102% mdpi.comnih.gov
Precision (RSD)Sulfotep in formulationGC-FID± 2.0% (Method precision) fao.org
Precision (RSD)DAP metabolites in urineUFLC-MS/MS0.62% - 5.46% (Repeatability) mdpi.comnih.gov
LOQSulfotep in formulationGC-FID0.05% w/w fao.org
LOQDAP metabolites in urineUFLC-MS/MS0.06 - 0.21 ng/mL mdpi.comnih.gov

Historical and Epidemiological Research on Monothiono Tepp Exposure

Retrospective Analysis of Human and Animal Poisoning Incidents

Retrospective analyses of poisoning incidents have identified Monothiono TEPP as a key factor in poisonings attributed to older, improperly stored pesticides. The compound is formed through the decomposition of parent insecticides like Diazinon (B1670403). nih.gov

A significant case of animal poisoning involved a flock of 210 five-month-old lambs. nih.gov Within 12 hours of being dipped with a 15-year-old diazinon-based product, 81 lambs died. nih.gov Analysis of the dip material revealed that the original Diazinon had almost completely converted into other products, including this compound and Sulfotep (B93140) (also known as tetraethyl dithiopyrophosphate). nih.gov These breakdown products are noted to be substantially more toxic to mammals than the original Diazinon. nih.gov

Table 1: Summary of Lamb Poisoning Incident with Diazinon Degradation Products

FeatureDetails
Animals Involved 210 five-month-old lambs
Source of Poisoning 15-year-old sheep dip product
Original Active Ingredient Diazinon
Identified Degradation Products This compound, Sulfotep
Outcome 81 fatalities within 12 hours
Conclusion Deaths attributed to the higher toxicity of degradation products. nih.gov

In human toxicology, there has been at least one case where the cause of death was suspected to be poisoning by this compound and other ingredients from decomposed Diazinon that the victim drank. Such incidents underscore the heightened risk associated with the degradation of organophosphate pesticides over time.

Epidemiological Investigations Linking Exposure to Health Outcomes

Specific epidemiological studies focusing exclusively on this compound are not prevalent in published research. The compound is typically studied as part of the broader class of organophosphorus insecticides or as a toxic impurity. Therefore, its health effects are often considered within the larger body of evidence on organophosphate toxicity.

Epidemiological studies of organophosphates link exposure to a range of health outcomes, primarily through the inhibition of acetylcholinesterase (AChE), which disrupts the nervous system. Investigations have demonstrated associations between organophosphate exposure and neurological effects, respiratory issues, and in severe cases, death.

The key lesson from a toxicological standpoint is that some degradation products are more hazardous than the parent compounds. nih.govuni.lu Both Sulfotep and Monothiono-TEPP, identified in decomposed Diazinon samples, were found to be more toxic than Diazinon itself. wikipedia.org This increased toxicity presents a significant challenge for risk assessment, as the environmental and health impact of a pesticide formulation can change and worsen over time. The primary mechanism of action for these compounds is the inhibition of cholinesterase.

Lessons Learned from Past Agricultural and Environmental Applications

The history of this compound's emergence as a toxic byproduct offers critical lessons for agriculture and environmental safety. The primary lesson is the inherent danger of using out-of-date and improperly stored pesticides. nih.gov The chemical instability of certain organophosphates like Diazinon can lead to the formation of "super-toxic" impurities, transforming a regulated product into a much more hazardous substance. nih.govuni.lu

From an agricultural perspective, this highlights the need for strict inventory management and disposal protocols for agrochemicals. Farmers and agricultural workers must be aware that the risks of a pesticide may increase beyond what is stated on the original label as the product ages.

Future Directions and Interdisciplinary Research Gaps

Emerging Research Areas in Monothiono TEPP Chemical Biology

The primary toxicological activity of sulfotep (B93140) is attributed to its function as a cholinesterase inhibitor. nih.govebi.ac.uklgcstandards.com However, the full spectrum of its interactions with biological systems remains an area of active research. A key emerging area is the investigation of off-target effects and secondary biochemical interactions beyond its primary impact on acetylcholinesterase.

Recent studies on related compounds suggest that organophosphates can interact with a variety of other proteins and signaling pathways. Research into sulfotep could, therefore, focus on identifying novel protein targets. For instance, one study investigated whether sulfotep acts as a proctolin (B33934) receptor antagonist in the locust foregut, suggesting that its effects may be more complex than simple AChE inhibition. bath.ac.uk Future research could employ chemoproteomics approaches to identify a broader range of cellular proteins that interact with sulfotep or its metabolites. Understanding these secondary targets is crucial for a complete toxicological profile and could reveal new mechanisms of action or sublethal effects.

Another avenue for research is the detailed kinetic analysis of sulfotep's interaction with AChE from various species, including target pests and non-target organisms. nih.gov This would provide insights into species-specific toxicity and the potential for developing more selective insecticides. The process of enzyme inhibition and its quantification, often expressed as the IC50 value, is central to these studies. nih.gov

| Receptor Interaction | Investigate interactions with neurotransmitter receptors, such as proctolin receptors. bath.ac.uk | Elucidate alternative pathways for its insecticidal action. |

Development of Biosensors for Organophosphate Detection

The need for rapid, sensitive, and on-site detection of organophosphate pesticides like sulfotep is critical for environmental monitoring and food safety. rsc.org Biosensors offer a promising alternative to conventional chromatographic methods, providing advantages such as real-time output and cost-effectiveness. nih.govacs.org The development of biosensors for sulfotep is an important future direction.

Enzyme-based biosensors are the most common type for organophosphate detection. scispace.com These typically utilize immobilized acetylcholinesterase (AChE). nih.gov The principle of detection is based on the inhibition of AChE activity by the organophosphate, which can be measured through various transduction methods, including electrochemical, optical, and piezoelectric signals. nih.govacs.orgscispace.com For example, the enzymatic reaction produces a measurable signal, and the presence of an inhibitor like sulfotep reduces this signal, with the degree of inhibition proportional to its concentration. nih.gov

Innovations in this field focus on enhancing the sensitivity, stability, and selectivity of these biosensors. The incorporation of nanomaterials, such as carbon dots and graphene oxide, has been shown to significantly improve the performance of these systems, achieving lower limits of detection. frontiersin.org Future research should focus on developing and validating specific biosensor configurations for sulfotep, potentially using materials like metal-organic frameworks (MOFs) or employing whole cells as the biological recognition element. researchgate.netmdpi.com

Table 2: Types of Biosensors for Organophosphate Detection

Biosensor Type Principle of Operation Key Features
Enzyme-Based Measures the inhibition of enzymes like acetylcholinesterase (AChE) by the pesticide. scispace.com High specificity, widely studied for organophosphates. nih.gov
Piezoelectric Detects mass changes on a crystal surface due to enzyme-substrate product formation, which is inhibited by the pesticide. nih.govacs.org Real-time output, high sensitivity. nih.gov
Optical Utilizes changes in optical properties (e.g., fluorescence, chemiluminescence) resulting from enzyme inhibition. rsc.org Simple operation, fast response, and inexpensive instrumentation. rsc.org

| Nanomaterial-Based | Incorporates nanomaterials to amplify the signal and improve the limit of detection. frontiersin.orgresearchgate.net | Ultra-low detection limits, enhanced stability. frontiersin.org |

Innovative Strategies for Mitigating Environmental and Biological Risks

Although sulfotep's use is restricted, its potential for environmental contamination necessitates research into effective mitigation strategies. wikipedia.org Future work should focus on developing innovative and sustainable methods for the degradation and detoxification of sulfotep in soil and water.

Bioremediation is an environmentally friendly and cost-effective approach that utilizes the metabolic capabilities of microorganisms to break down pesticides. mdpi.comnih.gov Research is needed to identify and engineer bacteria or fungi that can efficiently degrade sulfotep. This involves isolating microbes from contaminated sites and characterizing the enzymatic pathways responsible for breaking down the molecule. The goal is to develop microbial consortia or genetically engineered microorganisms for in-situ remediation of contaminated environments. nih.gov

Advanced Oxidation Processes (AOPs) represent another promising strategy. mdpi.com AOPs, which include techniques like ozonation, UV/H₂O₂, and photocatalysis, generate highly reactive hydroxyl radicals that can degrade recalcitrant organic pollutants like sulfotep into less toxic compounds. mdpi.commdpi.com Research should aim to optimize AOP conditions specifically for sulfotep degradation and assess the toxicity of any resulting byproducts. Combining bioremediation with AOPs could offer a synergistic approach for complete detoxification.

Table 3: Environmental Risk Mitigation Strategies for Sulfotep

Strategy Description Research Gaps
Bioremediation Use of microorganisms (bacteria, fungi) to metabolize and degrade sulfotep. mdpi.comnih.gov Identification and optimization of sulfotep-degrading microbial strains and enzymes.
Advanced Oxidation Chemical processes (e.g., UV/H₂O₂, ozonation) that generate reactive species to break down sulfotep. mdpi.com Optimization of AOPs for sulfotep; analysis of degradation byproducts.
Phytoremediation Use of plants to absorb, accumulate, and/or degrade contaminants from soil and water. Screening for plant species capable of tolerating and metabolizing sulfotep.

| Engineered Microbes | Genetically modifying microorganisms to enhance their pesticide degradation capabilities. nih.gov | Development of stable and effective engineered strains for field application. |

Integration of 'Omics' Technologies in Understanding this compound Interactions

The advent of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the complex interactions between chemical compounds and biological systems. researchgate.netmdpi.com Applying these technologies to sulfotep research represents a significant frontier for elucidating its molecular mechanisms of toxicity and identifying biomarkers of exposure.

Transcriptomics can reveal how sulfotep exposure alters gene expression patterns in an organism. This can help identify the specific cellular pathways that are perturbed, providing a broader understanding of the stress response beyond direct enzyme inhibition. mdpi.comnih.gov

Proteomics allows for the large-scale study of proteins and can identify changes in protein abundance or post-translational modifications following sulfotep exposure. nih.gov This can confirm the inhibition of AChE and potentially uncover other protein targets.

Integrating data from these different omics layers can provide a holistic view of sulfotep's impact. frontiersin.orgnih.gov For example, combining transcriptomic and metabolomic data can link changes in gene expression for metabolic enzymes to actual changes in metabolite levels, thereby constructing a more complete picture of the toxicological pathway. nih.govfrontiersin.org Such studies are crucial for moving beyond a single-target view of pesticide action and for developing a more comprehensive risk assessment framework. mdpi.comnih.gov

Collaborative Research Opportunities and Standardized Methodologies

Advancing the understanding of this compound requires a multidisciplinary approach and the establishment of standardized research protocols. Collaborative efforts between chemists, toxicologists, environmental scientists, and molecular biologists are essential to address the complex questions surrounding its use and impact.

A key area for collaboration is the development and validation of standardized analytical methods for detecting sulfotep and its metabolites in various matrices, including environmental samples (water, soil) and biological tissues. While methods like gas chromatography have been validated for specific formulations, broader standardization is needed to ensure data comparability across studies. fao.org

Furthermore, establishing standardized protocols for toxicological testing is crucial. This includes agreeing on model organisms, exposure scenarios, and the endpoints to be measured in 'omics' studies. International collaboration could facilitate the creation of shared databases of toxicological and 'omics' data for sulfotep and other organophosphates, accelerating research and improving the accuracy of risk assessments. Such collaborative frameworks would also help in identifying and addressing the most critical research gaps in a coordinated manner.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and ACGIH guidelines for organophosphate compounds: use fume hoods, wear nitrile gloves, and maintain emergency eyewash stations. Monitor airborne exposure with personal sampling pumps. Decontaminate spills using activated charcoal and neutralize hydrolysis products with alkaline solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monothiono TEPP
Reactant of Route 2
Reactant of Route 2
Monothiono TEPP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.